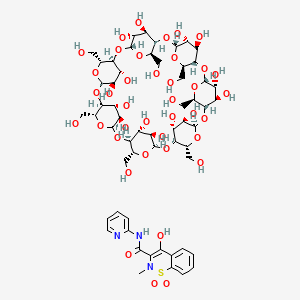
Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate (TBFAZ) is a small molecule that has been used in a variety of scientific research applications. It has been studied for its potential to act as a pharmacological agent, as well as its ability to interact with proteins and other molecules. TBFAZ has been used in a range of studies, from drug discovery to understanding the mechanisms of action of existing drugs.
Applications De Recherche Scientifique
Analog Studies in Plant Physiology
- Azetidine compounds, similar to Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate, have been used to study the relationship between protein synthesis and ion transport in plants. Specifically, azetidine 2-carboxylic acid was examined for its effects on ion uptake and release in barley roots, providing insights into plant physiology and ion transport mechanisms (Pitman et al., 1977).
Synthesis and Chemical Space Exploration
- Tert-butyl azaspiro compounds, which are structurally related to Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate, have been synthesized for exploring chemical spaces complementary to piperidine ring systems. This research contributes to the development of novel compounds in medicinal chemistry (Meyers et al., 2009).
Masked Dipoles in Cycloaddition Reactions
- Silylmethyl-substituted azetidine, a compound related to Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate, has been studied for its efficiency in cycloaddition reactions. This research highlights the role of azetidine compounds in synthetic chemistry and their potential applications in creating diverse molecular structures (Yadav & Sriramurthy, 2005).
Development of Heterocycles in Pharmaceutical Compounds
- Research on azetidine-3-carboxylic acids, which are closely related to Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate, has been conducted to develop protected 3-haloazetidines. These are used as building blocks in medicinal chemistry for creating a variety of pharmaceutical compounds (Ji et al., 2018).
Protein Folding and Misincorporation Studies
- Azetidine-2-carboxylic acid, similar to Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate, has been identified in garden beets and studied for its role in protein misincorporation and folding. This research is significant for understanding the toxicological and teratogenic effects of such compounds in humans and other species (Rubenstein et al., 2006).
Application in Fluorinated Compound Synthesis
- Studies on the synthesis of fluorinated analogues of tert-butyl alcohol, related to Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate, have been conducted to explore their use in fluorous synthesis. This research contributes to the development of novel protecting groups for carboxylic acids in the synthesis of fluorinated compounds (Pardo et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h4-7,12,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSRXFFAYHXHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698826 | |
| Record name | tert-Butyl 3-(4-fluoroanilino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-fluoroanilino)azetidine-1-carboxylate | |
CAS RN |
887580-12-3 | |
| Record name | tert-Butyl 3-(4-fluoroanilino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(1R,4S)-2-Bicyclo[2.2.1]heptanyl]ethanamine](/img/structure/B1505827.png)








